PK11000

Description

Properties

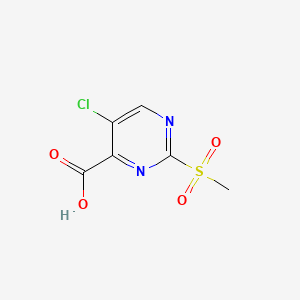

IUPAC Name |

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUPWJVRWIVWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361315 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-34-2 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Assault of PK11000 on Cancer: A Technical Guide to its p53-Dependent and Independent Mechanisms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of PK11000, a 2-sulfonylpyrimidine compound with significant anti-cancer properties. The document elucidates the dual pathways through which this compound exerts its effects: a p53-dependent pathway involving the reactivation of mutant p53 and a p53-independent pathway mediated by cellular stress responses. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Covalent Stabilization of the p53 Tumor Suppressor

This compound is a mild alkylating agent that covalently modifies cysteine residues within the DNA-binding domain (DBD) of both wild-type and mutant p53 proteins.[1][2] This modification stabilizes the p53 protein, a critical factor in its tumor suppressor function.[1] For many mutant forms of p53, such as the Y220C mutant, instability is a key driver of their oncogenic properties.[3][4] By covalently binding to surface-exposed cysteines, including C182 and C277, this compound can increase the melting temperature of the p53 core domain, effectively rescuing the function of some destabilized mutants.[2][4][5]

Quantitative Data on p53 Stabilization and Cellular Potency

The stabilizing effect of 2-sulfonylpyrimidines on p53 has been quantified through differential scanning fluorimetry. The data, primarily from studies on the closely related analogue PK11007 and other alkylating agents, demonstrates a tangible increase in the thermal stability of both wild-type and mutant p53 upon covalent modification. The cellular potency of these compounds has been evaluated across a range of cancer cell lines, with IC50 values indicating a preferential effect on cells with compromised p53.

| Compound Class | p53 Variant | Change in Melting Temperature (ΔTm) | Reference |

| 2-Sulfonylpyrimidine (this compound) | p53 DBD | ~3 °C | [2] |

| 2-Sulfonylpyrimidine (this compound) | p53 DBD C182S/C277S Mutant | No effect | [2] |

| Michael Acceptors | Wild-type p53 core domain | Up to 3 °C | [6] |

| Michael Acceptors | Mutant p53 core domains (R175H, Y220C, G245S, R249S, R282) | Up to 3 °C | [6] |

Table 1: Thermal Stabilization of p53 by Covalent Modifiers

| Cell Line | p53 Status | IC50 (µM) for PK11007 | Reference |

| MKN1 | V143A Mutant | 15-30 | [7] |

| HUH-7 | Y220C Mutant | 15-30 | [7] |

| NUGC-3 | Y220C Mutant | 15-30 | [7] |

| SW480 | R273H/P309S Mutant | 15-30 | [7] |

| Breast Cancer Cell Lines | Mutant | 2.5 to >50 | [8] |

Table 2: In Vitro Cellular Potency of the this compound Analogue, PK11007

Signaling Pathways and Experimental Workflows

The anti-cancer activity of this compound can be dissected into two primary signaling pathways, which can be investigated using a series of well-established experimental workflows.

p53-Dependent Pathway: Reactivation and Apoptosis

In cancer cells harboring destabilized p53 mutants, this compound's stabilizing effect can restore the transcriptional activity of p53.[2] This leads to the upregulation of canonical p53 target genes, such as p21 (CDKN1A) and PUMA (BBC3), which respectively induce cell cycle arrest and apoptosis.[2][7]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconnaissance of Allostery via the Restoration of Native p53 DNA-Binding Domain Dynamics in Y220C Mutant p53 Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ranking the Binding Energies of p53 Mutant Activators and Their ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

PK11000 as a p53 Stabilizing Agent: A Technical Guide

Executive Summary: The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its inactivation is a hallmark of over half of all human cancers.[1] A significant portion of these cancers involves missense mutations in the TP53 gene, leading to a destabilized protein that has lost its tumor-suppressive functions. PK11000 has emerged as a small-molecule agent capable of stabilizing both wild-type and certain mutant p53 proteins, thereby reactivating the p53 signaling pathway and inducing anti-tumor effects. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, downstream cellular effects, relevant quantitative data, and the experimental protocols used for its evaluation.

Core Mechanism of this compound Action

This compound is classified as an alkylating agent.[2] Its primary mechanism for p53 stabilization does not involve the canonical pathway of inhibiting the p53-MDM2 interaction, a strategy employed by many other p53-activating molecules.[3][4][5] Instead, this compound acts directly on the p53 protein itself. It forms a covalent bond with cysteine residues within the DNA-binding domain (DBD) of p53.[2] This modification confers thermal stability to the protein, effectively rescuing its proper conformation.

This mechanism is particularly well-documented for the Y220C p53 mutant, a common oncogenic mutation that creates a destabilizing surface cavity in the DBD.[1] this compound has been shown to bind within this cavity, counteracting the mutation-induced destabilization.[1] Molecular dynamics simulations and biophysical assays have confirmed that this interaction increases the melting temperature of the mutant protein, restoring its structure and, consequently, its function.[1]

Downstream Cellular Consequences of p53 Stabilization

The restoration of p53's native conformation by this compound reactivates its function as a transcription factor.[1] A stabilized p53 protein can accumulate in the nucleus, bind to specific DNA response elements, and regulate the transcription of a wide array of target genes.[6][7] This transcriptional program is central to p53's tumor-suppressive activity and initiates several key cellular outcomes:

-

Cell Cycle Arrest: Activated p53 induces the expression of genes like CDKN1A (encoding p21), a potent inhibitor of cyclin-dependent kinases (CDKs).[6][8] This action halts the cell cycle, preventing the proliferation of cells with damaged DNA.

-

Apoptosis: p53 transactivates pro-apoptotic genes of the BCL-2 family, such as BAX and PUMA, which trigger the intrinsic mitochondrial apoptosis pathway, leading to programmed cell death.[6][9]

-

DNA Repair: p53 can also upregulate genes involved in DNA repair, attempting to resolve genetic damage before it becomes permanent.[6]

-

Autoregulatory Feedback: A crucial target of p53 is the MDM2 gene.[10] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, creating a negative feedback loop that tightly controls p53 levels.[3][5][10] While this compound stabilizes p53, this feedback loop remains a critical component of the overall cellular response.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a basis for evaluating its potency and therapeutic window.

Table 1: In Vitro Anti-Proliferative Activity

| Cell Line Type | Compound | Concentration Range | Duration | Effect | IC50 Values | Citation |

|---|---|---|---|---|---|---|

| Breast Cancer | This compound | 0-50 µM | 5 days | Anti-proliferation | 2.5 to >50 µM | [2] |

| Mutant p53 Gastric Cancer (NUGC-3) | this compound | 0-120 µM | 24 hours | Mild Inhibition | Not Specified |[2] |

Table 2: Biophysical and Cellular Effects

| Parameter | Target | Compound | Effect | Citation |

|---|---|---|---|---|

| Thermal Stability | Y220C Mutant p53 | This compound | Increases melting temperature by ~2.5 K | [1] |

| Cell Viability | Human Cancer Cells | PK11007 (derivative) | Reduction in viability |[1] |

Note: PK11007 is a derivative of this compound used in some studies.[1][2]

Key Experimental Protocols

The evaluation of this compound as a p53-stabilizing agent relies on a suite of established molecular and cellular biology techniques.

4.1 Western Blotting for p53 Accumulation

-

Objective: To qualitatively and semi-quantitatively measure the increase in p53 protein levels following treatment with this compound.

-

Methodology:

-

Culture selected cancer cell lines (e.g., those with Y220C mutant p53) to ~80% confluency.

-

Treat cells with a dose range of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against total p53.

-

Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

-

Incubate with HRP-conjugated secondary antibodies and detect signal using an enhanced chemiluminescence (ECL) substrate.

-

4.2 MTT Assay for Cell Viability

-

Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a defined period (e.g., 5 days).[2]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.

-

4.3 Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

-

Methodology:

-

Treat cells with this compound as described for the Western blot protocol.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Limitations and Future Directions

Despite its promise as a proof-of-concept molecule, this compound has significant limitations for clinical development. As a covalent binder with low specificity, it is prone to off-target effects, making it unsuitable for human use.[1] This has spurred the development of more refined derivatives, such as PK11007, and a broader search for non-covalent small molecules that can achieve the same stabilizing effect with greater specificity and improved pharmacological properties. The direct stabilization of mutant p53 remains a highly attractive, albeit challenging, therapeutic strategy in oncology. Future research will focus on developing compounds with high-affinity, specific binding to mutant p53 conformations to restore wild-type function and provide a new avenue for targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d1qqpq691nnx2x.cloudfront.net [d1qqpq691nnx2x.cloudfront.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivation of the p53-Y220C Mutant by PK11000

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cellular processes such as cell cycle arrest, DNA repair, and apoptosis.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to a loss of tumor-suppressive function and the acquisition of oncogenic properties.[3][4] The Y220C mutation, one of the ten most common p53 mutations, is a structural mutant that creates a surface-exposed cavity, destabilizing the protein's DNA-binding domain (DBD) by approximately 4 kcal/mol and significantly lowering its melting temperature.[2][5][6] This thermal instability leads to protein denaturation and aggregation at physiological temperatures, thereby abrogating its function.[2][4]

The unique, druggable crevice created by the Y220C mutation makes it an attractive target for small-molecule therapeutics aimed at restoring its wild-type conformation and function.[4][6] this compound, a 5-chloro-2-methanesulfonylpyrimidine, was identified as a small molecule capable of reactivating the p53-Y220C mutant, serving as a crucial proof-of-concept for this therapeutic strategy.[7][8] This document provides a detailed technical overview of the mechanism, downstream effects, quantitative data, and experimental protocols associated with this compound-mediated reactivation of p53-Y220C.

Core Mechanism of Action: Covalent Stabilization

This compound functions as a mild alkylating agent that covalently modifies the p53 protein.[8] This interaction is not specific to the Y220C mutation site itself but targets other accessible and highly nucleophilic cysteine residues on the p53 DBD.[5][8][9]

Key aspects of the mechanism include:

-

Covalent Modification: this compound acts via a nucleophilic aromatic substitution (SNAr) reaction mechanism to alkylate specific cysteine residues.[8]

-

Target Residues: Mass spectrometry and mutagenesis studies have confirmed that this compound specifically alkylates Cysteine-182 (Cys182) and Cysteine-277 (Cys277) on the p53 DBD.[8][9]

-

Allosteric Stabilization: Although the Y220C mutation is distal from the DNA-binding surface, its destabilizing effects are propagated throughout the protein.[7][10] this compound binding and covalent modification act as an allosteric effector, counteracting this instability.[7][10] This restores the native thermostability and conformational dynamics of the p53 DBD, allowing it to properly bind DNA.[7]

-

Restoration of Function: By stabilizing the wild-type conformation, this compound rescues the transcriptional activity of the p53-Y220C mutant, enabling it to upregulate its canonical target genes and trigger anti-tumor responses.[6][8]

Signaling Pathway and Downstream Cellular Effects

The reactivation of p53-Y220C by this compound initiates a signaling cascade that restores the protein's tumor-suppressive functions. This leads to the transcriptional activation of key downstream target genes, culminating in cell cycle arrest and apoptosis.

Caption: this compound-mediated p53-Y220C reactivation pathway.

Upon stabilization, the reactivated p53-Y220C protein upregulates the expression of several critical target genes:

-

CDKN1A (p21): A cyclin-dependent kinase inhibitor that halts the cell cycle, primarily at the G1/S transition, preventing the proliferation of damaged cells.[6][8][11]

-

BBC3 (PUMA) and PMAIP1 (NOXA): These are pro-apoptotic BH3-only proteins that trigger the intrinsic apoptosis pathway.[6][8][11]

Ultimately, this restored transcriptional activity leads to growth inhibition, cell-cycle arrest, and apoptosis in cancer cells harboring the p53-Y220C mutation.[6]

Quantitative Data Presentation

The following tables summarize the key biophysical and cellular activity data for this compound and related p53-Y220C reactivating compounds.

Table 1: Biophysical and Binding Data for p53-Y220C Reactivators

| Compound | Thermal Stabilization (ΔTm) | Method | Dissociation Constant (Kd) | Method Reference |

| This compound | > 1.2 °C | Differential Scanning Fluorimetry (DSF) | - | -[8] |

| PK11007 (derivative) | Up to 3.0 °C | Differential Scanning Fluorimetry (DSF) | - | -[4] |

| PK7088 | ~1.0 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | ~140 µM | 1H/15N-HSQC NMR[6][12] |

| KG13 | +8.3 °C ± 0.1 °C | - | - | -[5] |

| PhiKan083 | - | - | ~150-167 µM | -[13] |

Table 2: In Vitro Efficacy (IC50 Values) of p53-Y220C Reactivators

| Compound | Cell Line | p53 Status | IC50 (µM) | Assay (Duration) | Reference |

| PK7088 | BXPC-3 | Y220C | 57 | CellTiter-Glo (72h) | [12] |

| NUGC-3 | Y220C | 43 | CellTiter-Glo (72h) | [12] | |

| NUGC-4 | Wild-Type | > 120 | CellTiter-Glo (72h) | [12] | |

| WI-38 | Wild-Type | 120 | CellTiter-Glo (72h) | [12] | |

| PK11007 | NUGC-3 | Y220C | 4.9 | Cell Viability (72h) | |

| HUH-7 | Y220C | 5.1 | Cell Viability (72h) | ||

| NUGC-4 | Wild-Type | 10.5 | Cell Viability (72h) |

Experimental Protocols

Detailed methodologies are essential for the characterization of p53-reactivating compounds.

Differential Scanning Fluorimetry (DSF)

-

Purpose: To measure the change in thermal stability (melting temperature, Tm) of the p53-Y220C protein upon compound binding.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified p53-Y220C DBD protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound) at various concentrations in a suitable buffer.

-

Thermal Denaturation: Subject the mixture to a temperature gradient (e.g., 25 °C to 95 °C) using a real-time PCR instrument.

-

Fluorescence Measurement: The dye binds to hydrophobic regions of the protein that become exposed upon unfolding, causing an increase in fluorescence. Monitor the fluorescence intensity as a function of temperature.

-

Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) is calculated by comparing the Tm in the presence and absence of the compound.[9]

-

Western Blotting for Protein Expression

-

Purpose: To detect changes in the protein levels of p53 and its downstream targets (e.g., p21, PUMA).[11]

-

Protocol:

-

Cell Lysis: Treat p53-Y220C expressing cells (e.g., NUGC-3, HUH-7) with this compound for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein lysate (20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

-

Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., anti-p53, anti-p21) overnight at 4 °C, followed by incubation with an HRP-conjugated secondary antibody.[11]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Immunofluorescence for p53 Conformation

-

Purpose: To visualize the restoration of wild-type p53 conformation within cells.

-

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.[12]

-

Blocking: Block with 5% BSA in PBS to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate with conformation-specific primary antibodies overnight at 4 °C. Use PAb1620 to detect the wild-type folded conformation and PAb240 for the mutant, unfolded conformation.[6][12]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Imaging: Mount coverslips and visualize using a fluorescence microscope. An increase in PAb1620 signal relative to PAb240 indicates conformational rescue.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Protocol:

-

Cell Seeding: Seed cancer cells (5,000-10,000 cells/well) in a 96-well opaque-walled plate and incubate overnight.[12][13]

-

Compound Treatment: Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).[12]

-

Reagent Addition: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Luminescence Measurement: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot a dose-response curve to determine the IC50 value.[13]

-

General Experimental Workflow

The process of identifying and validating a p53-Y220C reactivator follows a structured workflow from initial high-throughput screening to detailed cellular characterization.

Caption: A typical workflow for discovering p53-Y220C reactivators.

Conclusion and Future Directions

This compound and its derivatives have been instrumental as chemical probes to validate the therapeutic concept of reactivating the p53-Y220C mutant. By covalently modifying Cys182 and Cys277, this compound allosterically stabilizes the protein's native conformation, restores its DNA-binding and transcriptional functions, and induces cell cycle arrest and apoptosis in mutant cancer cells.[7][8]

However, the therapeutic potential of this compound itself is limited by its nature as a covalent binder with low specificity, making it unsuitable for human use.[5][10] Nonetheless, the insights gained from studying this compound have paved the way for the development of more potent and specific non-covalent and covalent stabilizers for p53-Y220C, representing a promising avenue for targeted cancer therapy.[4][5] The continued exploration of the unique surface cavity of this mutant remains a key focus in the design of next-generation p53-reactivating drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reconnaissance of Allostery via the Restoration of Native p53 DNA-Binding Domain Dynamics in Y220C Mutant p53 Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting a challenging p53 binding site: a diversity-optimized HEFLib reveals diverse binding modes in T-p53C-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Synthesis of PK11000: A Covalent Stabilizer of the p53 Tumor Suppressor

A Technical Whitepaper for Researchers in Oncology and Drug Development

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of PK11000, a small molecule identified as a covalent stabilizer of both wild-type and mutant p53. This compound acts as a mild alkylating agent, selectively modifying cysteine residues within the p53 DNA-binding domain, leading to its thermal stabilization and the reactivation of its downstream signaling pathways. This guide details the synthetic chemistry of this compound, provides in-depth experimental protocols for its biological characterization, and presents key quantitative data in a structured format for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound emerged from research focused on identifying small molecules capable of rescuing the function of destabilized p53 mutants.[1] A significant portion of oncogenic p53 mutations lead to conformational instability and aggregation of the protein, rather than directly impairing its DNA-binding capabilities.[1] The therapeutic hypothesis is that stabilizing these mutant forms of p53 could restore their tumor-suppressive functions.

This compound, a 2-sulfonylpyrimidine derivative, was identified as a compound that covalently modifies surface-exposed cysteine residues on the p53 protein.[1] This covalent interaction was found to increase the thermal stability of both wild-type and various mutant p53 proteins without compromising their ability to bind to DNA.[1] The molecule was found to be a mild and selective alkylating agent, a desirable characteristic for minimizing off-target toxicity.[1]

Synthesis of this compound

The chemical name for this compound is 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylic acid. Its synthesis can be achieved through a two-step process involving the preparation of a methylthio precursor followed by its oxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Step 2: Oxidation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid to this compound

The oxidation of the methylthio group to a methylsulfonyl group is a critical step. Common oxidizing agents for this transformation include Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reagents and Equipment:

-

5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid

-

Oxone® (potassium peroxymonosulfate) or m-CPBA (meta-chloroperoxybenzoic acid)

-

Solvent (e.g., a mixture of water and acetone, or dichloromethane (B109758) for m-CPBA)

-

Reaction flask, magnetic stirrer, and standard laboratory glassware

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

-

-

Procedure (using Oxone):

-

Dissolve 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent mixture, such as water and acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Oxone® in water to the reaction mixture while stirring.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench any remaining oxidant.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxylic acid (this compound).

-

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects by directly targeting and stabilizing the p53 protein. This leads to the reactivation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells with compromised p53.

Covalent Modification and Stabilization of p53

This compound is a mild alkylating agent that covalently binds to surface-exposed cysteine residues on the p53 protein.[1] This modification has been shown to increase the thermal stability of the p53 DNA-binding domain.[1]

Table 1: Quantitative Data on p53 Stabilization by this compound

| Parameter | Value | Reference |

| Increase in p53 Melting Temperature (ΔTm) | ~1.2 K | [2] |

| Second-order rate constant with Glutathione | 1.37 L⋅mol⁻¹⋅s⁻¹ | [1] |

Experimental Protocol: p53 Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

DSF is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a ligand suggests binding and stabilization.

-

Materials and Equipment:

-

Purified recombinant p53 protein (wild-type or mutant)

-

This compound stock solution in DMSO

-

SYPRO Orange fluorescent dye

-

Assay buffer (e.g., 25 mM HEPES, pH 7.2, 150 mM NaCl)

-

Quantitative PCR (qPCR) instrument capable of performing a thermal melt

-

-

Procedure:

-

Prepare a reaction mixture containing the p53 protein at a final concentration of 10 µM in the assay buffer.

-

Add SYPRO Orange dye to the reaction mixture (final concentration typically 5-10x).

-

Add this compound to the desired final concentration (a vehicle control with DMSO should also be prepared).

-

Transfer the reaction mixtures to a 96-well qPCR plate.

-

Place the plate in the qPCR instrument and perform a thermal melt by gradually increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

The melting temperature (Tm) is determined by analyzing the inflection point of the fluorescence curve.

-

Reactivation of p53 Downstream Signaling

Stabilization of p53 by this compound leads to the upregulation of its transcriptional targets, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.[2][3]

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | IC50 Range (µM) | Reference |

| NUGC-3 | Mutant | Mildly Inhibited | [4] |

| Breast Cancer Lines | Various | 2.5 to >50 | [4] |

Experimental Protocol: Gene Expression Analysis (Quantitative RT-PCR)

qRT-PCR is used to measure the relative changes in the mRNA levels of p53 target genes.

-

Materials and Equipment:

-

Cancer cell lines (e.g., with mutant p53)

-

This compound

-

Cell culture reagents

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

-

-

Procedure:

-

Cell Treatment: Culture cancer cells and treat them with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA template, and specific primers for p21, PUMA, and the housekeeping gene.

-

Data Analysis: Run the qPCR instrument and analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

-

Induction of Reactive Oxygen Species (ROS)

In addition to reactivating p53, this compound has been shown to induce a strong increase in cellular reactive oxygen species (ROS) levels, which can contribute to its anticancer activity.[1]

Experimental Protocol: Intracellular ROS Detection

The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is commonly used to measure intracellular ROS. H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Materials and Equipment:

-

Cancer cell lines

-

This compound

-

H2DCFDA probe

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with this compound or a vehicle control.

-

Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA solution (e.g., 10-20 µM in PBS) for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a microplate reader (excitation/emission ~485/535 nm), flow cytometer, or visualize under a fluorescence microscope.

-

Conclusion

This compound represents a promising chemical scaffold for the development of anticancer agents that target mutant p53. Its mechanism of action, involving covalent stabilization and subsequent reactivation of p53 function, provides a clear rationale for its therapeutic potential. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this area. Future work may focus on optimizing the potency and selectivity of 2-sulfonylpyrimidine derivatives to develop clinically viable drugs for the treatment of p53-mutant cancers.

References

The Covalent Modification of p53 Cysteines by PK11000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent modification of the tumor suppressor protein p53 by the small molecule PK11000. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular and cellular processes. This compound, a 2-sulfonylpyrimidine, acts as a mild alkylating agent that stabilizes the DNA-binding domain (DBD) of both wild-type and various mutant forms of p53 through covalent modification of specific cysteine residues.[1][2][3] This stabilization can lead to the reactivation of mutant p53, restoring its tumor-suppressive functions and highlighting a promising avenue for cancer therapeutic development.[1][3]

Quantitative Data Summary

The interaction between this compound and p53 has been characterized by several quantitative measures, primarily focusing on protein stabilization and cellular effects. The following tables summarize the key findings from the cited literature.

Table 1: Thermal Stabilization of p53 DNA-Binding Domain (DBD) by this compound

| p53 Variant | This compound Concentration (µM) | Incubation Time | Change in Melting Temperature (ΔTm) | Reference |

| T-p53C-Y220C | 1000 | Not specified | ~3 °C | [3] |

| T-p53C-Y220C | 250 | 30 min | ~3 °C | [3] |

| C182S/C277S mutant | 250 | 30 min | No effect | [3] |

| C124S/C277S mutant (measures Cys182 alkylation) | Not specified | Not specified | 1.2 K | [3] |

| C124S/C182S mutant (measures Cys277 alkylation) | Not specified | Not specified | 3.6 K | [3] |

Table 2: Mass Spectrometry Analysis of this compound-p53 Adducts

| p53 Variant | This compound Concentration (µM) | Protein Concentration (µM) | Incubation | Observed Mass Increase (Da) | Adduct Type | Reference |

| T-p53C-Y220C | 250 | 50 | 4 h at 20 °C | 157 and 314 | Mono- and Di-alkylated | [3] |

| T-p53C-Y220C | 500 | 50 | 4 h at 20 °C | 157 and 314 | Mono- and Di-alkylated | [3] |

| T-p53C-Y220C | 1000 | 50 | 4 h at 20 °C | 157 and 314 | Mono- and Di-alkylated | [3] |

| T-p53C-Y220C | 5000 | 50 | 4 h at 20 °C | 157 and 314 | Mono- and Di-alkylated | [3] |

Note: The expected mass increase for a single this compound adduct via a nucleophilic aromatic substitution (SNAr) reaction, with the elimination of methyl sulfinic acid, is 156.5 Da.[3]

Table 3: Cellular Activity of this compound and its Derivative PK11007

| Cell Line | Compound | Concentration (µM) | Treatment Time | Observed Effect | Reference |

| NUGC-3 | This compound | 0-120 | 24 h | Mild inhibition | [2] |

| Breast cancer cell lines | This compound | 0-50 | 5 days | IC50 values from 2.5 to >50 µM | [2] |

| NUGC-3 | PK11007 | 20 | 6 h | 2-fold upregulation of PUMA and p21 mRNA | [3] |

| MKN1 | PK11007 | 15 | 6 h | 2-fold upregulation of PUMA, p21, and NOXA mRNA | [3] |

| HUH-7 | PK11007 | 15 | 6 h | 2-fold upregulation of PUMA, p21, and NOXA mRNA | [3] |

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves direct interaction with p53, leading to downstream cellular effects. The following diagrams illustrate these processes.

Caption: Mechanism of p53 reactivation by this compound.

Caption: Logical flow from this compound binding to anticancer effects.

Experimental Protocols and Workflows

The characterization of this compound's interaction with p53 relies on several key experimental techniques. Detailed protocols are outlined below based on published methodologies.

Mass Spectrometry for Adduct Identification

This method is used to confirm the covalent binding of this compound to p53 and to identify the number of adducts.

Methodology:

-

Protein Preparation: Recombinant p53 DBD (e.g., T-p53C-Y220C mutant) is purified. A typical concentration is 50 µM.

-

Incubation: The p53 protein is incubated with varying concentrations of this compound (e.g., 250 µM to 5,000 µM) in an appropriate buffer. Incubation is carried out for a set time and temperature, for instance, 4 hours at 20°C.[3] A control sample with no compound is run in parallel.

-

Sample Analysis: The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS).[3]

-

Data Acquisition: Mass spectra are acquired to determine the molecular weight of the protein.

-

Data Analysis: The spectra of the this compound-treated samples are compared to the control. An increase in mass corresponding to 157 Da (or multiples thereof) confirms the covalent adduction.[3]

Caption: Workflow for identifying this compound-p53 covalent adducts.

Differential Scanning Fluorimetry (DSF) for Stability Measurement

DSF is employed to measure the change in the thermal stability of p53 upon ligand binding, providing evidence of a stabilizing interaction.

Methodology:

-

Reaction Mixture: A solution containing the p53 DBD (e.g., 8 µM) and a fluorescent dye (e.g., SYPRO Orange) is prepared in a suitable buffer.

-

Compound Addition: this compound is added to the reaction mixture at a specific concentration (e.g., 250 µM). A control with vehicle (e.g., DMSO) is also prepared.

-

Incubation: The mixture is incubated for a defined period (e.g., 30 minutes) to allow for the reaction to occur.[3]

-

Thermal Denaturation: The samples are subjected to a gradual temperature ramp in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is calculated for both the treated and control samples. An increase in Tm (ΔTm) for the this compound-treated sample indicates protein stabilization.[3]

Cell-Based Assays for Functional Readout

These assays determine the downstream cellular consequences of p53 reactivation by this compound derivatives like PK11007.

Methodology (for mRNA Quantification):

-

Cell Culture: Cancer cell lines with mutant p53 (e.g., NUGC-3, MKN1) are cultured under standard conditions.

-

Treatment: Cells are treated with the compound (e.g., 15-20 µM PK11007) or vehicle for a specified time (e.g., 6 hours).[3]

-

RNA Extraction: Total RNA is isolated from the cells.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of p53 target genes (e.g., p21, PUMA, NOXA) are quantified by qPCR, using a housekeeping gene for normalization.

-

Data Analysis: The fold change in mRNA expression in treated cells is calculated relative to control cells. An increase indicates transcriptional activation of the p53 pathway.[3]

This guide provides a comprehensive overview of the covalent modification of p53 by this compound, integrating quantitative data, mechanistic diagrams, and experimental workflows to serve as a valuable resource for the scientific community.

References

The Role of PK11000 in Restoring p53 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule PK11000 and its role in the restoration of the tumor suppressor protein p53's function. The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, making the reactivation of mutant p53 a compelling therapeutic strategy.[2][3] this compound has emerged as a significant compound in this field, particularly for its ability to rescue the function of the p53-Y220C mutant, a common structural mutation that destabilizes the protein.[3][4][5]

Mechanism of Action: Covalent Modification and Stabilization

This compound is an alkylating agent that functions by covalently modifying cysteine residues within both wild-type and mutant p53 proteins.[6][7] This modification has been shown to stabilize the DNA-binding domain (DBD) of p53, a region frequently affected by cancer-causing mutations.[7] The Y220C mutation, for instance, creates a cavity on the protein surface that leads to its thermal destabilization and subsequent loss of function.[4] this compound and its derivatives bind within this pocket and react with surface-exposed cysteines, thereby increasing the melting temperature (Tm) and restoring the wild-type conformation of the p53 protein.[3][4] This restoration of structure allows the mutant p53 to regain its ability to bind to DNA and transactivate its target genes, ultimately leading to anti-tumor effects such as cell cycle arrest and apoptosis.[4]

Quantitative Data Summary

The efficacy of this compound and related compounds in stabilizing the p53-Y220C mutant and inhibiting cancer cell growth has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Thermal Stabilization of p53-Y220C by this compound and Related Compounds

| Compound | Change in Melting Temperature (ΔTm) | Reference |

| This compound | ~2.5 K | [3] |

| PK11007 | Up to 3°C | [4] |

| KG13 | +8.3°C (± 0.1°C) | [4] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line Type | IC50 Values | Treatment Duration | Reference |

| Breast Cancer Cell Lines | 2.5 to >50 µM | 5 days | [7] |

| Mutant p53 Cancer Cells (NUGC-3) | Mild inhibition at 0-120 µM | 24 hours | [7] |

Signaling Pathways and Experimental Workflows

The restoration of p53 function by this compound involves the reactivation of the canonical p53 signaling pathway. The following diagrams illustrate this process and the typical workflow for its investigation.

Caption: p53 signaling pathway restored by this compound.

Caption: Experimental workflow for evaluating this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound.

Differential Scanning Fluorimetry (DSF)

DSF is utilized to determine the melting temperature (Tm) of a protein, providing a measure of its thermal stability.

-

Protein and Compound Preparation: Recombinant p53-Y220C protein is purified. This compound or its analogs are dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: The p53 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding. The compound of interest is added to the mixture.

-

Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

-

Data Acquisition: Fluorescence is monitored as a function of temperature. As the protein unfolds, the dye binds, and fluorescence increases.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation, representing the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of the compound indicates its stabilizing effect.

Mass Spectrometry for Covalent Modification Analysis

Mass spectrometry is employed to confirm the covalent binding of this compound to p53 and to identify the specific cysteine residues involved.

-

Incubation: Purified p53 protein is incubated with this compound.

-

Proteolytic Digestion: The protein-compound complex is digested into smaller peptides using a protease such as trypsin.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The mass spectra are analyzed to identify peptides that have an increased mass corresponding to the addition of the this compound molecule. MS/MS fragmentation data is then used to pinpoint the exact cysteine residue that has been modified.

Cell Viability and IC50 Determination

Cell-based assays are essential to evaluate the anti-proliferative effects of this compound.

-

Cell Seeding: Cancer cell lines harboring the p53-Y220C mutation are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours to 5 days).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: The percentage of viable cells is plotted against the compound concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational changes of p53 upon mutation and in the presence of this compound.

-

System Setup: A starting structure of the p53 DNA-binding domain (wild-type, Y220C mutant, and Y220C with covalently bound this compound) is prepared using protein data bank (PDB) coordinates. The system is solvated in a water box with appropriate ions to neutralize the charge.

-

Force Field Selection: An appropriate force field (e.g., AMBER) is chosen to describe the interactions between atoms.

-

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a period of equilibration where the temperature and pressure of the system are stabilized.

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational landscape of the protein.

-

Trajectory Analysis: The simulation trajectory is analyzed to study various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and changes in secondary structure to understand the dynamic effects of the mutation and the stabilizing mechanism of this compound.[3]

Conclusion

This compound represents a promising class of small molecules capable of restoring the function of the tumor suppressor p53, particularly the Y220C mutant. Its mechanism of covalent modification and subsequent stabilization of the p53 protein provides a clear rationale for its anti-cancer activity. The quantitative data on thermal stabilization and cell growth inhibition, combined with detailed experimental protocols, offer a solid foundation for further research and development in this area. The continued exploration of compounds like this compound holds significant potential for the development of novel, targeted cancer therapies.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Dynamic Simulation Insights into the Normal State and Restoration of p53 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Structural Basis of PK11000 Interaction with p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of a vast number of human cancers. The small molecule PK11000 has been identified as an alkylating agent that stabilizes the DNA-binding domain (DBD) of both wild-type and mutant p53, restoring its tumor-suppressive functions. This technical guide provides a comprehensive overview of the structural basis of the interaction between this compound and p53, synthesizing currently available data from mass spectrometry, molecular dynamics simulations, and various biophysical assays. While a definitive crystal or solution structure of the p53-PK11000 complex is not yet publicly available, this document consolidates existing knowledge to inform further research and drug development efforts targeting p53.

Introduction

The p53 protein, often termed the "guardian of the genome," is a transcription factor that plays a central role in preventing tumor formation.[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, frequently leading to a destabilized and non-functional protein. A significant portion of these mutations occurs in the DNA-binding domain, compromising the protein's ability to bind to its target DNA sequences and activate downstream tumor-suppressive pathways.

One promising therapeutic strategy involves the use of small molecules to stabilize mutant p53 and restore its wild-type conformation and function. This compound has emerged as a key compound in this area, demonstrating the ability to covalently modify and stabilize the p53 core domain.[2] This document details the molecular interactions, binding sites, and the functional consequences of this compound binding to p53.

Mechanism of Action of this compound

This compound is classified as a Michael acceptor, an electrophilic compound that can form a covalent bond with nucleophilic residues on proteins, particularly the thiol group of cysteine residues.[2] This covalent modification is the basis for its stabilizing effect on the p53 protein. By forming an irreversible bond, this compound locks the p53 DBD into a more stable conformation, increasing its melting temperature and rescuing the function of certain p53 mutants, notably the Y220C mutant.[3][4]

Covalent Modification of p53 Cysteine Residues

Mass spectrometry studies have been instrumental in identifying the specific cysteine residues within the p53 core domain that are targeted by this compound and other similar Michael acceptors. The reactivity of these cysteines is not uniform, suggesting a degree of selectivity in the binding of this compound.

Table 1: Reactivity of p53 Cysteine Residues with Michael Acceptors

| Cysteine Residue | Relative Reactivity | Location and Function | Reference |

| Cys124 | High | Surface-exposed in the DBD | [2] |

| Cys141 | High | Located in the DBD | [2] |

| Cys135 | Moderate | Located in the DBD | [2] |

| Cys182 | Moderate | Probable binding site for this compound in Y220C mutant; located in a cysteine-rich region | [4] |

| Cys277 | Moderate | Probable binding site for this compound in Y220C mutant; located on the DNA-binding surface | [2][4] |

| Cys176 | Low | Located in the DBD | [2] |

| Cys275 | Low | Located in the DBD | [2] |

Structural Insights from Molecular Dynamics Simulations

In the absence of an experimental structure of the p53-PK11000 complex, molecular dynamics (MD) simulations have provided valuable insights into the conformational changes induced by this compound binding, particularly in the context of the destabilizing Y220C mutation.

MD simulations of the Y220C mutant p53 have shown that this compound can restore wild-type-like dynamics to the protein.[4] The binding of this compound is proposed to occur in a cryptic pocket created by the Y220C mutation, leading to allosteric changes that stabilize the overall DBD structure. These simulations suggest that this compound dampens the excessive fluctuations observed in the mutant protein, particularly in regions critical for DNA binding.[4]

Experimental Protocols

Characterizing the interaction between a covalent inhibitor like this compound and its target protein requires a combination of techniques to confirm covalent bond formation, identify the binding site, and quantify the functional consequences.

Mass Spectrometry for Covalent Adduct Identification

Objective: To identify the specific cysteine residues on p53 that are covalently modified by this compound.

Protocol Outline:

-

Protein-Ligand Incubation:

-

Incubate purified recombinant p53 (wild-type or mutant) with an excess of this compound at 37°C for varying time points. A control sample with DMSO (vehicle) should be run in parallel.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the protein sample using urea (B33335) or guanidinium (B1211019) chloride.

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (this step is crucial to differentiate between cysteines involved in disulfide bonds and those available for modification by this compound).

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the p53 protein sequence to identify peptides.

-

Look for a mass shift corresponding to the addition of the this compound molecule on cysteine-containing peptides.

-

The MS/MS fragmentation pattern will confirm the exact site of modification on the peptide.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters of the initial non-covalent binding event of this compound to p53, which precedes the covalent reaction. For covalent inhibitors, ITC can be complex, but it can provide information on the initial recognition step.

Protocol Outline:

-

Sample Preparation:

-

Dialyze both the p53 protein and this compound into the same buffer to minimize heats of dilution. The buffer should be degassed.

-

-

ITC Experiment:

-

Load the p53 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the p53 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the initial non-covalent interaction. It is important to note that the subsequent covalent reaction can complicate the analysis.

-

NMR Spectroscopy for Structural Perturbation Mapping

Objective: To identify the regions of p53 that are structurally affected by the binding of this compound using chemical shift perturbation (CSP) analysis.

Protocol Outline:

-

Protein Expression and Labeling:

-

Express and purify ¹⁵N-labeled p53.

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled p53 in the absence of this compound.

-

Titrate in increasing amounts of this compound and acquire an HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon addition of this compound.

-

Map these perturbed residues onto the known structure of the p53 DBD to identify the binding site and allosterically affected regions.

-

Quantitative Data Summary

Table 2: Thermal Stabilization of p53 by Covalent Modifiers

| p53 Variant | Compound | Change in Melting Temperature (ΔTm) | Reference |

| Wild-type | Michael Acceptors | Up to +3°C | [2] |

| R175H | Michael Acceptors | Up to +3°C | [2] |

| Y220C | Michael Acceptors | Up to +3°C | [2] |

| G245S | Michael Acceptors | Up to +3°C | [2] |

| R249S | Michael Acceptors | Up to +3°C | [2] |

| R282W | Michael Acceptors | Up to +3°C | [2] |

Conclusion and Future Directions

This compound represents a promising class of covalent inhibitors that can stabilize and reactivate mutant p53. The structural basis of its interaction is rooted in the covalent modification of specific cysteine residues within the p53 DNA-binding domain. While mass spectrometry and computational studies have provided significant insights, the field would greatly benefit from a high-resolution experimental structure of the p53-PK11000 complex. Such a structure would provide a definitive atomic-level understanding of the interaction and pave the way for the rational design of more potent and selective p53-reactivating drugs. Future work should also focus on obtaining quantitative kinetic data for the covalent modification and detailed biophysical characterization of the stabilized p53 to fully elucidate its mechanism of action.

References

Investigating the Alkylating Properties of PK11000: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11000 is a member of the 2-sulfonylpyrimidine class of compounds that has garnered interest for its potential as an anti-cancer agent. This technical guide provides an in-depth analysis of the alkylating properties of this compound and its closely related analog, PK11007. It details the mechanism of action, which involves the covalent modification of cysteine residues on the tumor suppressor protein p53, leading to its stabilization and the reactivation of its tumor-suppressive functions. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In a large percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that contributes to tumor progression. One therapeutic strategy is to identify small molecules that can stabilize these mutant p53 proteins and restore their normal function. This compound and its analog PK11007 have emerged as promising candidates that act as mild thiol alkylators, specifically targeting cysteine residues within the p53 protein.[1][2] This guide explores the chemical and biological properties of this compound, focusing on its alkylating capabilities.

Mechanism of Action: Covalent Thiol Alkylation

This compound and related 2-sulfonylpyrimidines function as mild alkylating agents through a nucleophilic aromatic substitution (SNAr) reaction. The primary targets of this alkylation are the thiol groups of cysteine residues in proteins.

Reaction with p53

This compound has been shown to covalently bind to surface-exposed cysteines on the p53 protein.[1] This covalent modification stabilizes the mutant p53 protein, allowing it to adopt a more wild-type-like conformation and regain its DNA-binding and transcriptional activities.

Reaction with Glutathione (B108866)

As a thiol-reactive compound, this compound also reacts with the abundant intracellular antioxidant glutathione (GSH). This reaction leads to the depletion of the cellular glutathione pool, which can induce oxidative stress and contribute to the cytotoxic effects of the compound in cancer cells.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of PK11007, a close analog of this compound.

Table 1: In Vitro Cytotoxicity of PK11007 in Breast Cancer Cell Lines

| Cell Line | p53 Status | Subtype | IC50 (µM) |

| BT-549 | Mutant | TNBC | 2.3 |

| MDA-MB-468 | Mutant | TNBC | 4.3 |

| HCC1806 | Mutant | TNBC | 4.9 |

| BT-20 | Mutant | TNBC | 5.3 |

| MDA-MB-231 | Mutant | TNBC | 6.5 |

| HCC1937 | Mutant | TNBC | 10.6 |

| HCC38 | Mutant | TNBC | 11.2 |

| T-47D | Mutant | ER+ | 12.7 |

| ZR-75-1 | Wild-Type | ER+ | 14.8 |

| BT-474 | Wild-Type | HER2+ | 16.5 |

| MCF-7 | Wild-Type | ER+ | 20.3 |

| MDA-MB-453 | Mutant | HER2+ | 21.2 |

| SK-BR-3 | Mutant | HER2+ | 24.3 |

| MDA-MB-361 | Mutant | HER2+ | 25.1 |

| AU565 | Wild-Type | HER2+ | 32.7 |

| HCC1569 | Mutant | HER2+ | 34.9 |

| CAMA-1 | Wild-Type | ER+ | 42.2 |

Data from Synnott et al., Cancer Letters, 2018.[2] TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.

Table 2: Effect of PK11007 on Reactive Oxygen Species (ROS) Levels

| Cell Line | p53 Status | Treatment | Fold Increase in ROS |

| NUGC-3 | Mutant (Y220C) | 60 µM PK11007 (2h) | >2 |

| MKN1 | Mutant (V143A) | 60 µM PK11007 (2h) | >2 |

| HUH-7 | Mutant (Y220C) | 60 µM PK11007 (2h) | >2 |

| NUGC-4 | Wild-Type | 60 µM PK11007 (2h) | <2 |

| HUH-6 | Wild-Type | 60 µM PK11007 (2h) | <2 |

Data summarized from Bauer et al., PNAS, 2016.[1]

Experimental Protocols

Mass Spectrometry Analysis of this compound-p53 Adduct Formation

Objective: To confirm the covalent binding of this compound to the p53 protein and identify the modified cysteine residues.

Methodology:

-

Protein Incubation: Incubate purified recombinant p53 protein (or a specific domain) with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for a defined period (e.g., 1-4 hours).

-

Sample Preparation: Desalt the protein samples using a suitable method, such as a desalting column or buffer exchange, to remove excess this compound and other small molecules.

-

Mass Spectrometry Analysis:

-

Intact Protein Analysis: Analyze the desalted protein samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein. An increase in mass corresponding to the addition of the this compound moiety (minus the leaving group) confirms covalent binding.

-

Peptide Mapping: Digest the protein samples with a sequence-specific protease (e.g., trypsin). Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Search the MS/MS data against the p53 protein sequence to identify peptides that have been modified by this compound. The fragmentation pattern of the modified peptides will pinpoint the specific cysteine residues that have been alkylated.

Glutathione Depletion Assay

Objective: To quantify the reduction in intracellular glutathione levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include an untreated control group.

-

Cell Lysis: Harvest the cells and lyse them in a buffer compatible with the chosen glutathione detection method.

-

Glutathione Quantification:

-

Colorimetric Method (Ellman's Reagent): This assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with reduced glutathione (GSH) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

Luminescent Method: Commercially available kits utilize a luciferin (B1168401) derivative that produces a luminescent signal upon reaction with GSH.

-

-

Data Analysis: Normalize the glutathione levels to the total protein concentration in each sample. Calculate the percentage of glutathione depletion in the this compound-treated cells relative to the untreated control cells.

Western Blot Analysis of p53 Target Gene Expression

Objective: To assess the effect of this compound on the protein expression levels of p53 target genes, such as p21 and PUMA.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and treat them with a range of this compound concentrations for a defined period (e.g., 6-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for p21, PUMA, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of p21 and PUMA to the loading control.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects through a dual mechanism involving both p53-dependent and p53-independent pathways.

p53-Dependent Pathway

The covalent modification and stabilization of mutant p53 by this compound leads to the transcriptional activation of its target genes, including CDKN1A (encoding p21) and BBC3 (encoding PUMA). The upregulation of p21 induces cell cycle arrest, while the upregulation of PUMA promotes apoptosis.

p53-Independent Pathway

Independently of its effects on p53, this compound's reactivity with glutathione leads to the depletion of this key antioxidant. The resulting increase in reactive oxygen species (ROS) induces oxidative stress, which can trigger cell death pathways.

References

The Impact of PK11000 on Tumor Suppressor Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, primarily by inducing cell cycle arrest and apoptosis in response to cellular stress. Mutations in the TP53 gene, which encodes p53, are the most common genetic alterations in human cancers, often leading to a loss of its tumor-suppressive functions. PK11000 and its derivatives have emerged as a promising class of small molecules that can reactivate mutant p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on tumor suppressor pathways, and detailed experimental protocols for its investigation.

Introduction: The p53 Tumor Suppressor Pathway

The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that regulates the expression of a wide array of genes involved in crucial cellular processes. In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated, leading to the transactivation of target genes that can induce:

-

Cell Cycle Arrest: Primarily mediated by the upregulation of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, thus allowing time for DNA repair.

-

Apoptosis (Programmed Cell Death): Triggered by the induction of pro-apoptotic proteins like BAX and PUMA, which permeabilize the mitochondrial outer membrane, leading to the activation of caspases and subsequent cell death.

-

DNA Repair: p53 can also activate genes involved in DNA repair pathways to maintain genomic integrity.

Mutations in p53 can disrupt these functions, allowing damaged cells to proliferate and accumulate further genetic alterations, a hallmark of cancer.

This compound: A Reactivator of Mutant p53

This compound is an alkylating agent that has been identified as a stabilizer of both wild-type and mutant p53 proteins. Its mechanism of action involves the covalent modification of specific cysteine residues within the DNA-binding domain of p53.[1] This modification is believed to restore a more wild-type-like conformation to mutant p53, thereby rescuing its DNA-binding and transcriptional activities. A derivative of this compound, known as PK11007, has shown significant anti-tumor activity, particularly in cancer cells harboring p53 mutations.[2][3]

Mechanism of Action: Covalent Modification and Stabilization

This compound and its derivatives are mild thiol alkylators that selectively target surface-exposed cysteine residues on the p53 protein.[1] Mass spectrometry analysis has suggested that PK11007 alkylates specific cysteine residues, leading to the thermal stabilization of the p53 protein.[4] This stabilization prevents the rapid degradation of mutant p53 and facilitates its ability to bind to the response elements of its target genes.

Impact of this compound on Tumor Suppressor Pathways

By stabilizing and reactivating mutant p53, this compound and its derivatives can re-establish the downstream signaling cascades of the p53 tumor suppressor pathway. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Re-activation of p53 Target Gene Expression

Studies have shown that treatment with PK11007 leads to the upregulation of key p53 target genes. In mutant p53 cancer cell lines, PK11007 treatment has been observed to increase the protein levels of MDM2, PUMA, and p21.[1] This indicates that the reactivated mutant p53 is capable of transcriptionally activating its downstream effectors.

Induction of Apoptosis

A primary consequence of p53 reactivation is the induction of apoptosis. PK11007 has been shown to induce apoptosis in p53 mutant cell lines.[2][3] This effect is consistent with the upregulation of pro-apoptotic p53 target genes like PUMA.

Induction of Cell Cycle Arrest

In addition to apoptosis, reactivated p53 can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is mediated by the transcriptional activation of p21, a cyclin-dependent kinase inhibitor. The upregulation of p21 protein levels following PK11007 treatment suggests that this is a key mechanism by which this compound exerts its anti-proliferative effects.[1]

Quantitative Data

The following tables summarize the available quantitative data on the anti-proliferative and pro-apoptotic effects of PK11007, a derivative of this compound.

Table 1: IC50 Values of PK11007 in a Panel of Breast Cancer Cell Lines [2]

| Cell Line | Subtype | p53 Status | IC50 (μM) |

| TNBC Lines | |||

| MDA-MB-231 | Triple-Negative | Mutant | 3.5 |

| MDA-MB-468 | Triple-Negative | Mutant | 2.3 |

| BT-549 | Triple-Negative | Mutant | 4.1 |

| HCC1937 | Triple-Negative | Mutant | 5.2 |

| HCC1806 | Triple-Negative | Mutant | 3.8 |

| HCC70 | Triple-Negative | Mutant | 6.1 |

| Non-TNBC Lines | |||

| MCF-7 | ER+, PR+, HER2- | Wild-Type | 25.5 |

| T-47D | ER+, PR+, HER2- | Wild-Type | 30.1 |

| ZR-75-1 | ER+, PR+, HER2- | Wild-Type | 28.4 |

| SK-BR-3 | ER-, PR-, HER2+ | Mutant | 10.2 |

| BT-474 | ER+, PR+, HER2+ | Wild-Type | 42.2 |